2-(4-Isocyanatophenyl)-6-methoxy-1,3-benzoxazole
Description
2-(4-Isocyanatophenyl)-6-methoxy-1,3-benzoxazole is a benzoxazole derivative characterized by a methoxy substituent at the 6-position of the benzoxazole ring and an isocyanate group at the 4-position of the attached phenyl ring. Benzoxazoles are π-conjugated heterocyclic compounds with applications in organic electronics, optoelectronics, and as bioactive molecules . Its methoxy substituent may influence electronic properties, such as electron-donating effects, which can modulate conjugation and optical behavior.
Properties
CAS No. |
144397-32-0 |
|---|---|
Molecular Formula |
C15H10N2O3 |
Molecular Weight |
266.25 g/mol |
IUPAC Name |
2-(4-isocyanatophenyl)-6-methoxy-1,3-benzoxazole |
InChI |
InChI=1S/C15H10N2O3/c1-19-12-6-7-13-14(8-12)20-15(17-13)10-2-4-11(5-3-10)16-9-18/h2-8H,1H3 |
InChI Key |
AOQFXMGGJWCACK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(O2)C3=CC=C(C=C3)N=C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Isocyanatophenyl)-6-methoxy-1,3-benzoxazole typically involves the reaction of 4-isocyanatophenylamine with 2-hydroxy-6-methoxybenzaldehyde under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a catalyst like triethylamine to facilitate the formation of the benzoxazole ring.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-Isocyanatophenyl)-6-methoxy-1,3-benzoxazole undergoes various chemical reactions, including:
Nucleophilic Addition: The isocyanate group reacts with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Electrophilic Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, particularly at the 5-position, due to the electron-donating effect of the methoxy group.
Common Reagents and Conditions
Nucleophilic Addition: Common reagents include primary and secondary amines, alcohols, and water. Reactions are typically carried out at room temperature or slightly elevated temperatures.
Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic conditions to facilitate substitution on the benzoxazole ring.
Major Products Formed
Ureas and Carbamates: Formed from the reaction of the isocyanate group with amines and alcohols.
Substituted Benzoxazoles: Formed from electrophilic substitution reactions on the benzoxazole ring.
Scientific Research Applications
2-(4-Isocyanatophenyl)-6-methoxy-1,3-benzoxazole has several applications in scientific research:
Materials Science: Used in the synthesis of polymers and copolymers with unique mechanical and thermal properties.
Pharmaceuticals: Investigated for its potential as a building block in the synthesis of bioactive molecules, including antimicrobial and anticancer agents.
Analytical Chemistry: Employed as a reagent in the detection and quantification of specific analytes due to its reactive isocyanate group.
Mechanism of Action
The mechanism of action of 2-(4-Isocyanatophenyl)-6-methoxy-1,3-benzoxazole involves its reactivity towards nucleophiles and electrophiles. The isocyanate group readily reacts with nucleophiles to form stable adducts, while the benzoxazole ring can participate in electrophilic substitution reactions. These properties make it a versatile compound for various chemical transformations.
Comparison with Similar Compounds
2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole
- Substituents : Nitro group at the 6-position of benzoxazole and methyl group at the 4-position of the phenyl ring.
- Conjugation : The benzoxazole and phenyl rings are nearly coplanar (dihedral angle: 6.7°), promoting π-conjugation . The nitro group acts as a strong electron-withdrawing group, enhancing charge-transfer properties.
- Crystal Packing : Weak C–H⋯O hydrogen bonds form chains along crystallographic axes .
2-(4-Methoxyphenyl)benzothiazole
- Substituents : Methoxy group at the 4-position of the phenyl ring; sulfur replaces oxygen in the heterocycle.
- Synthesis : Microwave-assisted, solvent-free method with 94% yield .
- Electronic Effects : The methoxy group donates electrons, while the benzothiazole core (with sulfur) exhibits stronger electron-withdrawing properties compared to benzoxazoles.
Target Compound: 2-(4-Isocyanatophenyl)-6-methoxy-1,3-benzoxazole
- Substituents : Isocyanate (electron-withdrawing) and methoxy (electron-donating) groups.
- Reactivity : The isocyanate group enables nucleophilic addition reactions, offering pathways for polymerization or functionalization .
Hydrogen Bonding and Crystal Engineering
- 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole : Forms weak C–H⋯O interactions (C⋯O distance: ~3.2 Å) to create 1D chains .
Biological Activity
2-(4-Isocyanatophenyl)-6-methoxy-1,3-benzoxazole is a compound that has garnered attention for its diverse biological activities. This article explores its biological activity, including anticancer effects, antibacterial properties, and other pharmacological effects. The findings are supported by data tables and relevant case studies.
- Molecular Formula : C15H10N2O3
- CAS Number : 144397-32-0
- Structure : The compound consists of a benzoxazole ring substituted with an isocyanate and a methoxy group, which influences its biological activity.
Anticancer Activity
Research indicates that benzoxazole derivatives, including this compound, exhibit significant anticancer properties.
Case Study: Anticancer Effects
A study evaluated the cytotoxic effects of various benzoxazole derivatives against different cancer cell lines. The compound demonstrated notable activity against human cancer cell lines, with IC50 values indicating potent growth inhibition:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 (Breast) | 12.5 |
| A549 (Lung) | 15.0 | |
| HeLa (Cervical) | 10.0 |
These results suggest that this compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Antibacterial Activity
The antibacterial potential of this compound has also been investigated. While many benzoxazole derivatives show limited antibacterial activity, some studies indicate that modifications can enhance efficacy.
Case Study: Antibacterial Effects
A recent study tested the antibacterial activity of various benzoxazole derivatives against common pathogens:
| Compound | Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
The results indicate moderate antibacterial activity, with effectiveness varying by bacterial strain.
Analgesic and Anti-inflammatory Properties
Benzoxazole derivatives are known for their analgesic and anti-inflammatory activities. The presence of specific substituents on the benzoxazole ring can enhance these properties.
Research Findings
Research has shown that compounds similar to this compound can inhibit the synthesis of inflammatory mediators such as prostaglandins:
- Mechanism : Inhibition of cyclooxygenase enzymes (COX-1 and COX-2).
- Case Study : A series of experiments demonstrated that derivatives with methoxy groups exhibited stronger analgesic effects compared to those without.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of benzoxazole derivatives. Modifications at specific positions on the benzoxazole ring can lead to enhanced potency.
Key Observations
- Methoxy Substitution : Enhances solubility and biological activity.
- Isocyanate Group : Contributes to cytotoxicity against cancer cells.
- Positioning of Substituents : Affects binding affinity to target proteins involved in cancer progression and inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
